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Compound of Interest

Compound Name: (R)-Methyl 3-aminobutanoate

L  Get Quote

Cat. No.: B025519

(R)-Methyl 3-aminobutanoate is a valuable chiral building block extensively utilized in the field
of organic synthesis. Its bifunctional nature, possessing both a reactive amine and an ester
group on a stereodefined carbon backbone, makes it a crucial starting material for the
enantioselective synthesis of a wide array of complex molecules, particularly pharmaceuticals.
This document provides detailed application notes and experimental protocols for researchers,
scientists, and drug development professionals, highlighting its pivotal role in the construction

of key chiral intermediates.

Physicochemical Properties

Property Value

CAS Number 103189-63-5

Molecular Formula CsH11NO:2

Molecular Weight 117.15 g/mol

Appearance Liquid

Purity >95%

Storage Keep in a dark place, sealed in dry conditions,

and store in a freezer under -20°C.[1]
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Application 1: Synthesis of (R)-3-Aminobutanol, a
Key Intermediate for Dolutegravir

One of the most significant applications of (R)-Methyl 3-aminobutanoate is as a precursor in
the synthesis of (R)-3-aminobutanol. This chiral amino alcohol is a critical intermediate in the
production of Dolutegravir, a potent HIV integrase inhibitor. The synthesis involves a four-step
process commencing with the esterification of (R)-3-aminobutyric acid to afford (R)-Methyl 3-
aminobutanoate, followed by protection of the amino group, reduction of the ester, and
subsequent deprotection.

Synthetic Workflow for (R)-3-Aminobutanol
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Caption: Synthetic pathway from (R)-3-aminobutyric acid to (R)-3-aminobutanol.

Experimental Protocols

Step 1: Synthesis of (R)-Methyl 3-aminobutanoate Hydrochloride

This procedure describes the esterification of (R)-3-aminobutyric acid.

e Materials: (R)-3-aminobutyric acid, Methanol, Thionyl chloride.

e Procedure:
o In a clean reaction vessel, suspend 50g of (R)-3-aminobutyric acid in 240g of methanol.
o Cool the mixture to 0-10 °C using an ice water bath.

o Slowly add 66.4g of thionyl chloride dropwise, maintaining the temperature between 0-10
°C.

o After the addition is complete, raise the temperature and heat the reaction mixture to
reflux.

o Monitor the reaction until the starting material is consumed (e.g., by TLC).

o Concentrate the reaction solution under reduced pressure to obtain the product as the
hydrochloride salt.

Quantitative Data for Step 1

Yield 98.5%
Purity 99.7%
Enantiomeric Excess (ee€) 99.9%

Step 2: N-Protection of (R)-Methyl 3-aminobutanoate
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This protocol details the protection of the amino group, for example, with a benzyloxycarbonyl
(Cbz) group.

o Materials: (R)-Methyl 3-aminobutanoate hydrochloride, Sodium carbonate, Benzyl
chloroformate, Dichloromethane, Water.

e Procedure:

o Dissolve 50g of (R)-Methyl 3-aminobutanoate hydrochloride and 41.4g of sodium
carbonate in 400g of water in a four-necked flask.

o Cool the solution to 0-10 °C.

o Slowly add 55.5g of benzyl chloroformate dropwise while maintaining the temperature at
0-10 °C.

o After the addition, raise the temperature to 20-30 °C and stir for 3-4 hours until the starting
material disappears.

o Extract the reaction mixture twice with 200mL portions of dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield the N-protected product.

Step 3 & 4: Reduction and Deprotection to (R)-3-aminobutanol

The subsequent steps involve the reduction of the methyl ester to the corresponding alcohol
and the removal of the protecting group to yield (R)-3-aminobutanol. A variety of reducing
agents and deprotection strategies can be employed depending on the chosen protecting
group. For a Cbz-protected intermediate, reduction with a suitable hydride agent followed by
catalytic hydrogenolysis is a common approach.

Application 2: Synthesis of Chiral Piperidine
Derivatives

(R)-Methyl 3-aminobutanoate serves as a valuable precursor for the synthesis of
enantiomerically pure substituted piperidines, which are common scaffolds in many
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pharmaceuticals. The synthesis of (R)-3-Amino-1-methyl-piperidine, for instance, can be
envisioned starting from a chiral precursor derived from (R)-3-aminobutanoic acid. A general
strategy involves the protection of the amino group, cyclization to form the piperidine ring,

followed by functional group manipulations.

General Synthetic Workflow for a Chiral Piperidine

((R)-Methyl 3-aminobutanoate)

N-Protection

(N-Protected Intermediate)

Functional Group
Manipulation

(Cyclization Precursor)

Cyclization & Deprotection

Chiral Piperidine Derivative

Click to download full resolution via product page

Caption: General pathway to chiral piperidines from (R)-Methyl 3-aminobutanoate.

Experimental Protocol: Synthesis of 1-methyl-(R)-3-
aminopiperidine from a Boc-protected precursor

While this protocol starts from a pre-formed piperidine ring, it illustrates the manipulation of a
chiral amine functionality that can be derived from (R)-Methyl 3-aminobutanoate.

o Materials: tert-butyl (R)-piperidin-3-ylcarbamate, Formaldehyde (30% aqueous solution),
Sodium cyanoborohydride, Methanol, Ethyl acetate, 4N HCI in dioxane.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b025519?utm_src=pdf-body-img
https://www.benchchem.com/product/b025519?utm_src=pdf-body
https://www.benchchem.com/product/b025519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Procedure:

o To a mixture of tert-butyl (R)-piperidin-3-ylcarbamate (10 g), 30% aqueous formaldehyde
(7.5 mL), and methanol (75 mL) at 0 °C, add sodium cyanoborohydride (4.51 g) in
portions.

o Stir the reaction mixture at room temperature overnight.
o Concentrate the mixture under vacuum.

o Dissolve the residue in ethyl acetate and water, and perform an extraction. Wash the
organic layer with water and brine, then dry over NazSOa.

o Concentrate the organic layer to obtain the N-methylated intermediate, which is used
directly in the next step.

o Dissolve the crude product in methanol (60 mL) and add 4N HCI in dioxane (10 mL).
o Stir the mixture at room temperature for 6 hours.
o Concentrate under vacuum and triturate the residue with ether.

o Filter the resulting precipitate and wash with ice-cold methanol to afford 1-methyl-(R)-3-
aminopiperidine.[1]

Quantitative Data for Piperidine Synthesis

Yield 72%

Conclusion

(R)-Methyl 3-aminobutanoate is a cornerstone chiral building block in modern organic
synthesis. Its utility is prominently demonstrated in the industrial-scale synthesis of key
pharmaceutical intermediates like (R)-3-aminobutanol for Dolutegravir. The protocols provided
herein offer a glimpse into the practical application of this versatile molecule. Further
exploration of its reactivity will undoubtedly lead to the development of novel synthetic
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methodologies for a wide range of enantiomerically pure compounds, underscoring its
importance in the advancement of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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